Lobelane Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H30ClN |

|---|---|

Molecular Weight |

343.9 g/mol |

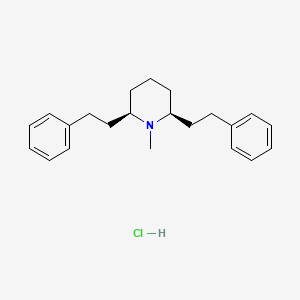

IUPAC Name |

(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+; |

InChI Key |

DACHMHAHDFIZEC-WHXBIKBMSA-N |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |

Canonical SMILES |

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Lobelane Hydrochloride: A Deep Dive into its CNS Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lobelane, a defunctionalized analog of the naturally occurring alkaloid lobeline, has emerged as a significant compound of interest in neuroscience research, particularly in the development of therapeutics for psychostimulant abuse. Unlike its parent compound, lobeline, which exhibits a complex pharmacological profile with high affinity for nicotinic acetylcholine receptors (nAChRs), lobelane demonstrates a more selective mechanism of action within the central nervous system (CNS). This guide provides an in-depth exploration of lobelane's core mechanisms, focusing on its potent interaction with the vesicular monoamine transporter 2 (VMAT2) and its comparatively low affinity for nAChRs. We will delve into the quantitative data defining these interactions, detail the experimental protocols used to elucidate them, and visualize the key molecular pathways.

Primary Mechanism of Action: Inhibition of VMAT2

The principal mechanism through which lobelane exerts its effects in the CNS is the potent and competitive inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a presynaptic vesicular protein crucial for the packaging of monoamine neurotransmitters, such as dopamine (DA), norepinephrine, and serotonin, from the neuronal cytoplasm into synaptic vesicles for subsequent release.[3] By inhibiting VMAT2, lobelane disrupts this fundamental process, leading to a decrease in the vesicular storage of dopamine and a subsequent increase in its cytosolic concentration, where it is more susceptible to metabolism by monoamine oxidase (MAO).[2] This action effectively reduces the amount of dopamine available for release into the synapse, a key mechanism in the reinforcing effects of psychostimulants like methamphetamine.[1][2]

Quantitative Data: VMAT2 Inhibition

The interaction of lobelane with VMAT2 has been quantified through various in vitro assays, demonstrating its high affinity and potency. The data below summarizes key findings from radioligand binding and functional assays.

| Assay Type | Ligand/Method | Target | Lobelane Ki (nM) | Lobelane IC50 (µM) | Reference |

| Vesicular Uptake Inhibition | [³H]Dopamine | Rat Striatal Synaptic Vesicles | 45 | - | [2] |

| Radioligand Binding | [³H]Dihydrotetrabenazine ([³H]DTBZ) | Rat Striatal Synaptic Vesicles | 970 | - | [1] |

| Functional Assay | Methamphetamine-evoked DA overflow | Rat Striatal Slices | - | 0.65 | [1][2] |

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.

These data highlight that lobelane is a potent inhibitor of VMAT2 function, with a 35-fold greater potency for inhibiting VMAT2 compared to the dopamine transporter (DAT).[2]

Signaling Pathway: VMAT2 Inhibition by Lobelane

The following diagram illustrates the mechanism of VMAT2 inhibition by lobelane and its downstream consequences on dopamine handling within the presynaptic terminal.

Secondary Interaction: Nicotinic Acetylcholine Receptors (nAChRs)

A critical distinction between lobelane and its parent compound, lobeline, is their affinity for nAChRs. Lobeline is a high-affinity ligand for several nAChR subtypes, contributing significantly to its pharmacological effects.[4][5] In contrast, lobelane, as a "defunctionalized" analog, exhibits a markedly reduced affinity for these receptors.[1] Specifically, studies have shown that lobelane has a dramatically lower affinity for the α4β2* nAChR subtype, which is highly prevalent in the CNS and a key target for nicotine.[1] This enhanced selectivity for VMAT2 over nAChRs makes lobelane a more targeted research tool and a potentially more favorable therapeutic candidate with a reduced side-effect profile.

Quantitative Data: nAChR Binding Affinity (Lobeline for Comparison)

To illustrate the selectivity of lobelane, the following table presents the high-affinity binding data for its parent compound, lobeline, at neuronal nAChRs.

| Ligand | Target | Ki (nM) | Functional Effect | Reference |

| (-)-Lobeline | Neuronal nAChRs (primarily α4β2) | 4.4 | Antagonist | [4] |

| (-)-Lobeline | α3β2* and α4β2* nAChRs | - | Potent Antagonist |

While specific Ki values for lobelane at nAChR subtypes are not prominently reported, its affinity is described as "dramatically reduced" compared to lobeline.[1]

Signaling Pathway: General nAChR Function

The diagram below shows the general mechanism of an ionotropic nAChR. For lobelane, this interaction is significantly weaker than its effect on VMAT2.

Experimental Protocols

The characterization of lobelane's binding and functional activity relies on established neuropharmacological assays. Below are detailed methodologies for key experiments.

Protocol 1: VMAT2 Radioligand Binding Assay ([³H]Dihydrotetrabenazine)

This assay determines the binding affinity of a test compound (e.g., lobelane) for VMAT2 by measuring its ability to displace a known high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ).

Materials:

-

Rat striatal tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Binding buffer (25 mM Sodium Phosphate, pH 7.4)

-

[³H]DTBZ (specific activity ~50-80 Ci/mmol)

-

Test compound (Lobelane Hydrochloride) at various concentrations

-

Non-specific binding agent (e.g., 10 µM Tetrabenazine)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

Methodology:

-

Synaptic Vesicle Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (containing synaptic vesicles) in the appropriate buffer.

-

Incubation: In reaction tubes, combine the synaptic vesicle preparation, a fixed concentration of [³H]DTBZ (e.g., 2-5 nM), and varying concentrations of lobelane. For determining non-specific binding, incubate a set of tubes with [³H]DTBZ and a high concentration of unlabeled tetrabenazine.

-

Equilibration: Incubate the mixture for 60-90 minutes at 30°C to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of lobelane concentration and use non-linear regression analysis to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Conclusion

This compound's mechanism of action in the CNS is primarily and selectively driven by its potent inhibition of VMAT2. This interaction disrupts the vesicular packaging of dopamine, ultimately reducing its synaptic availability. In stark contrast to its parent compound lobeline, lobelane displays significantly diminished affinity for nAChRs, rendering it a highly selective VMAT2 inhibitor.[1] This pharmacological profile makes lobelane a valuable tool for investigating the role of VMAT2 in neuropsychiatric disorders and a promising lead for the development of targeted therapeutics for conditions such as methamphetamine addiction.[2] The data and methodologies presented in this guide offer a comprehensive foundation for researchers and drug development professionals working with this important compound.

References

- 1. Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Pharmacological Profile of Lobelane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobelane, a derivative of the natural alkaloid lobeline, has emerged as a significant pharmacological tool and a potential therapeutic agent, particularly in the context of substance use disorders. This technical guide provides an in-depth analysis of the pharmacological profile of Lobelane Hydrochloride. It details its primary mechanism of action as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), alongside its interactions with other neuronal targets. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its complex signaling interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Lobelane is a synthetic analog of lobeline, an alkaloid found in the plant Lobelia inflata. While lobeline itself has a complex pharmacological profile, including activity at nicotinic acetylcholine receptors (nAChRs), lobelane has been specifically investigated for its more selective action on monoamine systems. Its hydrochloride salt is the form typically used in research settings to ensure solubility and stability. The primary focus of lobelane research has been its interaction with the vesicular monoamine transporter 2 (VMAT2), a critical protein for the packaging of neurotransmitters like dopamine into synaptic vesicles. By modulating VMAT2 function, lobelane can alter dopaminergic neurotransmission, which is a key pathway in the rewarding effects of many drugs of abuse. This guide will explore the multifaceted pharmacological properties of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for the uptake of cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles, a crucial step for their subsequent release into the synapse. Lobelane interacts with the tetrabenazine-binding site on VMAT2, thereby competitively inhibiting the transport of dopamine into vesicles.[1][2] This leads to a decrease in the vesicular pool of dopamine available for release and a subsequent increase in cytosolic dopamine, which can be metabolized by monoamine oxidase.

Beyond its potent effects on VMAT2, lobelane also exhibits activity at other neuronal targets, though with lower affinity. It is an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] Furthermore, it demonstrates antagonist activity at μ-opioid receptors.[3] Unlike its parent compound, lobeline, lobelane has a significantly reduced affinity for nicotinic acetylcholine receptors, making it a more selective tool for studying VMAT2.[1][4]

Signaling Pathway of Lobelane at the Dopaminergic Synapse

The following diagram illustrates the proposed mechanism of action of this compound at a dopaminergic nerve terminal.

Caption: Lobelane's inhibition of VMAT2 decreases vesicular dopamine storage.

Pharmacodynamics

The functional consequences of lobelane's interactions with its molecular targets are a reduction in the rewarding effects of psychostimulants like methamphetamine. By inhibiting VMAT2, lobelane potently decreases methamphetamine-evoked dopamine overflow.[1][5] This attenuation of dopamine release is believed to underlie its ability to reduce methamphetamine self-administration in preclinical models.

Pharmacokinetics

Pharmacokinetic studies of lobeline, the parent compound of lobelane, in rats provide insights into its absorption, distribution, metabolism, and excretion. After intravenous administration, lobeline exhibits a rapid distribution phase followed by a slower elimination phase.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of lobelane and its parent compound, lobeline, at various molecular targets, as well as the pharmacokinetic parameters of lobeline.

Table 1: In Vitro Binding Affinities (Ki) of Lobelane and Lobeline

| Compound | Target | Ki (nM) | Species | Reference(s) |

| Lobelane | VMAT2 ([3H]DTBZ binding) | 970 | Rat | [1] |

| DAT ([3H]WIN 35,428 binding) | 1570 | Rat | [1] | |

| nAChR (α4β2) | >10,000 | - | [4] | |

| Lobeline | VMAT2 ([3H]DTBZ binding) | 2040 | Rat | [1] |

| DAT ([3H]WIN 35,428 binding) | 31600 | Rat | [1] | |

| nAChR (α4β2) | 4 | Rat | [6][7] | |

| µ-Opioid Receptor ([3H]DAMGO binding) | 740 | Guinea Pig |

Table 2: In Vitro Functional Inhibition (IC50) of Lobelane and Lobeline

| Compound | Assay | IC50 (µM) | Species | Reference(s) |

| Lobelane | Inhibition of Methamphetamine-Evoked Dopamine Overflow | 0.65 | Rat | [1][5] |

| Lobeline | Inhibition of Methamphetamine-Evoked Dopamine Overflow | 0.42 | Rat | [1][5] |

| Inhibition of [3H]Dopamine Uptake into Synaptic Vesicles | 0.88 | Rat | [8] | |

| Inhibition of [3H]Dopamine Uptake into Synaptosomes | 80 | Rat | [8] |

Table 3: Pharmacokinetic Parameters of Lobeline in Rats (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng·h/mL) | t1/2 (h) | Reference(s) |

| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 | [3] |

| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 | [3] |

| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

VMAT2 Binding Assay ([3H]Dihydrotetrabenazine Binding)

This assay determines the binding affinity of a compound to VMAT2 by measuring the displacement of a radiolabeled ligand, [3H]dihydrotetrabenazine ([3H]DTBZ).

Workflow Diagram:

Caption: Workflow for a VMAT2 radioligand binding assay.

Detailed Protocol:

-

Preparation of Synaptic Vesicles:

-

Euthanize rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet synaptic vesicles.

-

Resuspend the vesicle pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, add varying concentrations of this compound.

-

Add a fixed concentration of [3H]DTBZ (e.g., 2 nM).

-

Add the synaptic vesicle preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., 10 µM tetrabenazine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of lobelane that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of [3H]dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Detailed Protocol:

-

Preparation of Synaptosomes:

-

Dissect rat striata and homogenize in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet synaptosomes.

-

Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomal preparation with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).

-

Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters.

-

Non-specific uptake is determined in the presence of a potent DAT inhibitor (e.g., 10 µM cocaine or GBR12909).

-

Calculate the IC50 value for the inhibition of dopamine uptake.

-

Preclinical Evaluation in Animal Models

The potential therapeutic utility of this compound for substance use disorders has been evaluated in rodent models of drug self-administration. In these models, animals are trained to perform an operant response (e.g., lever pressing) to receive an infusion of a drug of abuse, such as methamphetamine. Pre-treatment with lobelane has been shown to decrease the rate of methamphetamine self-administration, suggesting it reduces the reinforcing effects of the psychostimulant.

Conclusion

This compound is a valuable pharmacological agent with a primary mechanism of action as a VMAT2 inhibitor. Its selectivity over nicotinic acetylcholine receptors, compared to its parent compound lobeline, makes it a more precise tool for investigating the role of VMAT2 in neurotransmission and behavior. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for methamphetamine addiction. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding [scite.ai]

- 5. Lobelane inhibits methamphetamine-evoked dopamine release via inhibition of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]

- 8. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Lobelane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobelane, a significant minor alkaloid derived from Lobelia inflata and a synthetic analogue of lobeline, has garnered considerable attention in the scientific community for its potential as a therapeutic agent in the treatment of psychostimulant addiction. This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Lobelane Hydrochloride. It details the primary synthetic pathways, presents key quantitative data on its biological activity, and illustrates its interaction with neural signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and Background

Lobelane emerged from research focused on the alkaloids of Lobelia inflata, a plant historically used for various medicinal purposes. While lobeline is the major alkaloid, studies on its defunctionalized analogue, lobelane, revealed a more selective and potent interaction with the vesicular monoamine transporter 2 (VMAT2). This discovery shifted focus towards lobelane as a promising lead compound for developing pharmacotherapies for methamphetamine abuse, owing to its ability to attenuate the neurochemical and behavioral effects of the psychostimulant.

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process that has been approached through various routes. The most prominent and frequently cited method involves a three-step sequence starting from commercially available reagents. This section provides a detailed, synthesized protocol for this primary synthetic pathway.

Key Synthetic Steps

The synthesis can be broadly divided into three main stages:

-

Condensation: Formation of 2,6-distyrylpyridine through the condensation of 2,6-lutidine with benzaldehyde.

-

Hydrogenation: Reduction of the pyridine ring and the styryl double bonds of 2,6-distyrylpyridine to yield nor-lobelane (cis-2,6-diphenethylpiperidine).

-

N-methylation and Salt Formation: Introduction of a methyl group to the piperidine nitrogen of nor-lobelane to form lobelane, followed by conversion to its hydrochloride salt for improved stability and solubility.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,6-distyrylpyridine

-

Reaction: A mixture of 2,6-lutidine (1 equivalent) and benzaldehyde (2.2 equivalents) is heated in the presence of acetic anhydride.

-

Procedure:

-

Combine 2,6-lutidine and benzaldehyde in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and stir until a solid precipitate forms.

-

Collect the crude 2,6-distyrylpyridine by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-distyrylpyridine.

-

Step 2: Synthesis of nor-lobelane (cis-2,6-diphenethylpiperidine)

-

Reaction: Catalytic hydrogenation of 2,6-distyrylpyridine using Adams' catalyst (Platinum dioxide).

-

Procedure:

-

Dissolve 2,6-distyrylpyridine in a suitable solvent such as ethanol or glacial acetic acid in a high-pressure hydrogenation vessel.

-

Add Adams' catalyst (Platinum dioxide) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude nor-lobelane.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired cis-isomer.

-

Step 3: Synthesis of this compound

-

Reaction: N-methylation of nor-lobelane using formaldehyde and a reducing agent, followed by conversion to the hydrochloride salt.

-

Procedure:

-

Dissolve nor-lobelane in a solvent such as methanol or acetonitrile.

-

Add an aqueous solution of formaldehyde (37 wt. %) and sodium cyanoborohydride (NaCNBH₃).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield lobelane free base as an oil.

-

To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ether (2 N) dropwise with stirring.

-

Collect the resulting white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Mechanism of Action

Lobelane exerts its primary pharmacological effects through its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for packaging cytoplasmic monoamines, such as dopamine, into synaptic vesicles for subsequent release into the synapse.

VMAT2 Inhibition

Lobelane acts as a competitive inhibitor of VMAT2. By binding to VMAT2, it prevents the uptake of dopamine from the cytoplasm into synaptic vesicles. This action has a significant impact on the neurochemical effects of psychostimulants like methamphetamine. Methamphetamine typically causes a massive release of dopamine from synaptic vesicles by reversing the action of VMAT2. Lobelane, by inhibiting VMAT2, effectively attenuates this methamphetamine-evoked dopamine release.

Dopamine Transporter (DAT) Interaction

Lobelane also exhibits inhibitory activity at the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. However, it displays significantly greater potency and selectivity for VMAT2 over DAT. This selectivity is a key feature that distinguishes it from other compounds and contributes to its therapeutic potential.

Quantitative Data

The biological activity of Lobelane and its precursor, lobeline, has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding their interaction with VMAT2 and DAT, as well as their effects on dopamine dynamics.

| Compound | Target | Assay | Value | Reference |

| Lobelane | VMAT2 | Kᵢ for [³H]DA uptake | 45 nM | |

| VMAT2 | Kᵢ for [³H]DTBZ binding | 0.97 µM | ||

| DAT | Kᵢ for [³H]DA uptake | 1.57 µM | ||

| Lobeline | VMAT2 | Kᵢ for [³H]DA uptake | ~0.88 µM | |

| VMAT2 | Kᵢ for [³H]DTBZ binding | 2.04 µM | ||

| DAT | Kᵢ for [³H]DA uptake | 31.6 µM |

Table 1: Comparative Binding Affinities (Kᵢ) of Lobelane and Lobeline at VMAT2 and DAT.

| Compound | Assay | Value | Reference |

| Lobelane | Inhibition of Methamphetamine-Evoked DA Overflow (IC₅₀) | 0.65 µM | |

| Maximum Inhibition of Methamphetamine-Evoked DA Overflow (Iₘₐₓ) | 73% | ||

| Lobeline | Inhibition of Methamphetamine-Evoked DA Overflow (IC₅₀) | 0.42 µM | |

| Maximum Inhibition of Methamphetamine-Evoked DA Overflow (Iₘₐₓ) | 56.1% |

Table 2: Inhibitory Effects of Lobelane and Lobeline on Methamphetamine-Evoked Dopamine Overflow.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic pathway of this compound.

Signaling Pathway of Lobelane's Action

Caption: Lobelane's inhibition of VMAT2 and its effect on dopamine.

Lobelane Hydrochloride's Affinity for VMAT2 and DAT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional interaction of Lobelane Hydrochloride and its analogs with the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT). This document synthesizes key quantitative data, details the experimental methodologies used for these determinations, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of lobelane, its parent compound lobeline, and related analogs for VMAT2 and DAT. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds, particularly in the context of substance abuse disorders.[1]

Table 1: VMAT2 Binding Affinity and Functional Potency

| Compound | VMAT2 Binding (Ki, µM) | VMAT2 Function ([³H]DA Uptake Ki, nM) |

| Lobelane | 0.97[1] | 45[1] |

| Lobeline | 2.04[1] | - |

| nor-lobelane | - | 45[1] |

| (+)-trans-Lobelane | 6.46[1] | - |

| (-)-trans-Lobelane | 5.32[1] | - |

| Methamphetamine | 80.1[1] | - |

Data compiled from studies on rat brain tissue.

Table 2: DAT Functional Potency

| Compound | DAT Function ([³H]DA Uptake Ki, µM) |

| Lobelane | 1.57[1] |

| Lobeline | 31.6[1] |

Data compiled from studies on rat striatal synaptosomes.

Experimental Protocols

The determination of binding affinities and functional potencies for VMAT2 and DAT involves specific and sensitive radioligand binding and uptake assays. The following sections provide detailed methodologies for these key experiments.

VMAT2 Binding Affinity: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay determines the affinity of a compound for the tetrabenazine binding site on VMAT2.

Materials:

-

Rat brain tissue (whole brain or striatum)

-

Sucrose solution (0.32 M, ice-cold)

-

[³H]Dihydrotetrabenazine ([³H]DTBZ)

-

Unlabeled tetrabenazine (for non-specific binding)

-

Test compounds (e.g., this compound)

-

Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation:

-

Homogenize rat brain tissue (excluding cerebellum) in ice-cold 0.32 M sucrose solution.[2]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptic vesicles.

-

Resuspend the pellet in a suitable buffer.

-

-

Binding Reaction:

-

Incubate the prepared synaptic vesicles with a fixed concentration of [³H]DTBZ (e.g., 20 nM) and varying concentrations of the test compound.[3]

-

For determination of non-specific binding, incubate a set of samples with [³H]DTBZ and a high concentration of unlabeled tetrabenazine (e.g., 10 µM).[3]

-

Incubate the reaction mixtures for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).[3]

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]DTBZ binding) from competition binding curves.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

-

DAT Functional Potency: [³H]Dopamine ([³H]DA) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter in synaptosomes.

Materials:

-

Rat striatal tissue

-

Krebs-Ringer-HEPES buffer (or similar)

-

[³H]Dopamine ([³H]DA)

-

Unlabeled dopamine

-

Test compounds (e.g., this compound)

-

Cocaine or nomifensine (for non-specific uptake)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat striatal tissue in an appropriate buffer.

-

Centrifuge the homogenate at low speed, and then centrifuge the supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in assay buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]DA.

-

To determine non-specific uptake, include samples containing a known DAT inhibitor like cocaine (e.g., 10 µM).[4]

-

Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.[5][6]

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Lyse the cells on the filters and collect the lysate.

-

Measure the amount of [³H]DA taken up by the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Determine the IC50 value for the inhibition of [³H]DA uptake.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound's interaction with VMAT2 and DAT.

References

- 1. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 4. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]

Lobelane Hydrochloride for Addiction Treatment: A Technical Whitepaper

Introduction

Lobelane, a synthetic analog of the natural alkaloid lobeline found in Lobelia inflata, has emerged as a significant lead compound in the development of pharmacotherapies for psychostimulant addiction, particularly methamphetamine use disorder.[1] Unlike its parent compound, lobeline, which interacts with a broad range of targets including nicotinic acetylcholine receptors (nAChRs), lobelane has been structurally modified to exhibit greater selectivity and potency as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[2][3] This enhanced selectivity for VMAT2, a critical regulator of dopamine storage and release, positions lobelane as a promising candidate for mitigating the reinforcing effects of drugs like methamphetamine.[2][4] Currently, there are no FDA-approved medications for treating methamphetamine abuse, highlighting the urgent need for novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the preclinical research on lobelane, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and the protocols used to generate these findings.

Core Mechanism of Action

Lobelane's primary mechanism for attenuating the effects of psychostimulants involves its interaction with key proteins in the dopamine neurotransmission system. Its activity is primarily focused on VMAT2, with secondary effects on the dopamine transporter (DAT).

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition : VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release.[5] Methamphetamine acts by inhibiting VMAT2 and promoting the reverse transport of dopamine through the DAT, leading to a massive increase in extracellular dopamine and the associated euphoric effects.[2][6] Lobelane acts as a potent, competitive inhibitor at VMAT2, specifically at the tetrabenazine-binding site.[2][4] By inhibiting VMAT2, lobelane reduces the vesicular loading of dopamine, thereby decreasing the presynaptic pool of dopamine available for release by methamphetamine.[2][4] This action directly counteracts a core mechanism of methamphetamine's reinforcing effects.[2]

-

Dopamine Transporter (DAT) Interaction : Lobelane also demonstrates an affinity for DAT, inhibiting the reuptake of dopamine from the synaptic cleft.[1] While less potent at DAT compared to VMAT2, this dual action could contribute to its overall pharmacological profile, potentially modulating synaptic dopamine levels in a more complex manner than VMAT2 inhibition alone.[1][3]

-

Selectivity Profile : A key advantage of lobelane over lobeline is its reduced affinity for nAChRs.[2] Lobeline's interaction with nAChRs contributes to a complex pharmacological profile and potential side effects.[4][7] Lobelane's defunctionalized structure makes it a more selective VMAT2 inhibitor, a desirable characteristic for a targeted methamphetamine abuse therapy.[1][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical studies investigating lobelane.

Table 1: In Vitro Binding and Functional Inhibition Data

| Compound | Target | Assay | Ki (μM) | IC50 (μM) | Notes | Reference |

| Lobelane | VMAT2 | [3H]DA Uptake | 0.045 | - | 10-fold more potent than Lobeline. | [2] |

| Lobeline | VMAT2 | [3H]DA Uptake | 0.47 | - | [2] | |

| Lobeline | VMAT2 | [3H]DTBZ Binding | - | 0.90 | DTBZ: Dihydrotetrabenazine | [2] |

| Lobeline | DAT | [3H]DA Uptake | - | 80 | [2] | |

| (-)-trans-lobelane | VMAT2 | [3H]DA Uptake | 3.83 | - | 9-fold less potent than Lobelane. | [2] |

| (+)-trans-lobelane | VMAT2 | [3H]DA Uptake | 2.22 | - | 5-fold less potent than Lobelane. | [2] |

| Methamphetamine | VMAT2 | [3H]DA Uptake | 2.46 | - | For comparison. | [2] |

Table 2: In Vivo Behavioral Studies in Rats

| Study Type | Drug Regimen | Key Findings | Reference |

| Methamphetamine Self-Administration (FR5) | Lobelane (0.1, 1, 3, 5.6, or 10 mg/kg, s.c.), 15 min pre-session. | Dose-dependently decreased methamphetamine self-administration. 5.6 and 10 mg/kg doses were significant. No effect on sucrose-maintained responding at effective doses. | [1][8] |

| Locomotor Activity | Lobelane (0.1, 1, 3, 5, or 10 mg/kg, s.c.). | Only the highest dose (10 mg/kg) decreased locomotor activity, suggesting behavioral specificity at lower, effective doses. | [1][8] |

| Repeated Administration | Lobelane (5.6 or 10 mg/kg, s.c.) for 7 sessions. | Tolerance developed to the effect of lobelane on methamphetamine self-administration, indicating a transient effect. | [1][3][8] |

| Drug Discrimination | Lobeline failed to produce a nicotine-like discriminative effect. | Suggests a different subjective state compared to nicotine. | [9] |

Table 3: In Vivo Neurochemical Studies (Microdialysis)

| Brain Region | Drug Administered | Effect on Extracellular Dopamine (DA) | Effect on Extracellular DOPAC | Reference |

| Nucleus Accumbens Shell | Lobeline (1 or 3 mg/kg) | No change alone. | Increased alone. | [10][11] |

| Nucleus Accumbens Shell | Methamphetamine (0.5 mg/kg) | Time-dependent increase. | Time-dependent decrease. | [10][11] |

| Nucleus Accumbens Shell | Lobeline + Methamphetamine | Did not alter the METH-induced increase in DA. | Enhanced the duration of the METH-induced decrease in DOPAC. | [10][11] |

Detailed Experimental Protocols

Protocol 1: Methamphetamine Self-Administration in Rats

-

Objective : To determine if lobelane pretreatment can reduce voluntary methamphetamine intake in rats.[1][8]

-

Subjects : Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

-

Surgical Procedure :

-

Anesthetize rats with a suitable anesthetic (e.g., ketamine/xylazine mixture).

-

Implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to the mid-scapular region and exits through a small incision.

-

Allow a recovery period of 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.

-

-

Apparatus : Standard operant conditioning chambers equipped with two response levers, a stimulus light above the active lever, and a syringe pump for intravenous infusions.

-

Training Procedure :

-

Train rats to self-administer methamphetamine (0.05 mg/kg/infusion in sterile saline) during 2-hour daily sessions.

-

A fixed-ratio 5 (FR5) schedule of reinforcement is used, where five presses on the active lever result in a single drug infusion delivered over ~4 seconds. A 20-second time-out period follows each infusion.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over three consecutive days).

-

-

Testing Procedure :

-

Once baseline is stable, administer lobelane hydrochloride (dissolved in saline) or vehicle (saline) via subcutaneous (s.c.) injection 15 minutes prior to the start of the operant session.[1]

-

Test a range of doses (e.g., 0.1, 1, 3, 5.6, 10 mg/kg) in a within-subjects Latin square design.

-

Record the total number of infusions earned and active/inactive lever presses during the session.

-

-

Control Experiment : To assess behavioral specificity, a separate cohort of rats is trained to respond on an FR5 schedule for a non-drug reinforcer, such as sucrose pellets. The effect of lobelane on sucrose-maintained responding is then evaluated using the same protocol.[1][8]

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

-

Objective : To measure the effect of lobelane on extracellular dopamine and DOPAC levels in the nucleus accumbens, both alone and in combination with methamphetamine.[10][11]

-

Subjects : Male Sprague-Dawley rats.

-

Surgical Procedure :

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, aimed at the nucleus accumbens shell.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow a recovery period of at least 3-5 days.

-

-

Microdialysis Procedure :

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and continuously perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

-

Allow a stabilization period of at least 90-120 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline neurotransmitter levels.

-

Administer lobelane and/or methamphetamine systemically (e.g., s.c. or i.p.).

-

Continue collecting dialysate samples at 20-minute intervals for the duration of the experiment (e.g., 3-4 hours post-injection).

-

-

Sample Analysis :

-

Immediately analyze dialysate samples or store them at -80°C.

-

Quantify dopamine and DOPAC concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data are typically expressed as a percentage change from the average baseline concentration.[10]

-

Protocol 3: [3H]DA Uptake Inhibition Assay (VMAT2 Function)

-

Objective : To determine the potency of lobelane in inhibiting VMAT2-mediated dopamine uptake into synaptic vesicles in vitro.[2]

-

Vesicle Preparation :

-

Euthanize rats and rapidly dissect the striatum on ice.

-

Homogenize the tissue in a sucrose buffer.

-

Perform differential centrifugation to isolate a crude synaptic vesicle preparation (typically the P2 pellet is lysed and further centrifuged to yield the LP2 pellet containing vesicles).

-

-

Uptake Assay :

-

Incubate aliquots of the vesicle preparation at 37°C in a buffer containing ATP and Mg2+ to energize the transporter.

-

Add varying concentrations of lobelane or other test compounds.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.

-

After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis :

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known VMAT2 inhibitor like tetrabenazine or in incubations at 0°C).

-

Plot the percent inhibition of specific uptake against the log concentration of lobelane to determine the IC50 value (concentration causing 50% inhibition). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]

-

Conclusion and Future Directions

Preclinical evidence strongly supports the potential of lobelane as a therapeutic agent for methamphetamine addiction. Its primary mechanism, the potent and selective inhibition of VMAT2, directly targets the neurochemical actions of methamphetamine.[2] Studies have demonstrated its efficacy in reducing drug self-administration in animal models at doses that do not produce confounding effects on general activity.[1][8]

However, a significant challenge identified in preclinical studies is the development of tolerance to lobelane's effects upon repeated administration.[1][3] This suggests that while lobelane is an excellent pharmacological tool and lead compound, its clinical utility may be limited by its pharmacokinetic or pharmacodynamic profile. Future research should focus on developing lobelane analogs with improved drug-like properties, such as a longer duration of action and a reduced tendency to induce tolerance. The development of GZ-793A, an analog of lobelane, which inhibits methamphetamine's effects without inducing tolerance, represents a promising step in this direction.[3][10] Continued exploration of the VMAT2 inhibitor class, guided by the foundational research on lobelane, holds significant promise for delivering a much-needed, effective pharmacotherapy for psychostimulant use disorders.

References

- 1. Lobelane decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Interaction of lobeline and nicotinic receptor ligands with the discriminative stimulus properties of cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lobelane decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioural and pharmacokinetic studies on nicotine, cytisine and lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Lobelane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane, a derivative of lobeline, is a compound of significant interest in preclinical research, particularly in the context of substance use disorders. Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), making it a promising candidate for the development of pharmacotherapies for psychostimulant addiction, such as methamphetamine abuse.[1][2] These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy and behavioral effects of Lobelane Hydrochloride in rodent models.

Mechanism of Action

Lobelane exerts its effects on the central nervous system primarily by modulating dopamine homeostasis. It acts as a competitive inhibitor of VMAT2, the protein responsible for packaging dopamine into synaptic vesicles for subsequent release.[2] By inhibiting VMAT2, lobelane is thought to reduce the amount of dopamine available for release, thereby attenuating the reinforcing effects of psychostimulants like methamphetamine. Additionally, lobelane inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This dual action on both VMAT2 and DAT distinguishes its pharmacological profile.

Quantitative Data Summary

While detailed in vivo dose-response data for this compound is not extensively available in publicly accessible literature, the following tables summarize key in vitro and ex vivo findings that inform the design of in vivo studies.

Table 1: In Vitro and Ex Vivo Binding Affinities and Inhibitory Concentrations

| Target | Assay | Compound | Ki (μM) | IC50 (μM) | Imax (%) | Species | Reference |

| VMAT2 | [3H]DA Uptake | Lobelane | 0.045 | - | >90 | Rat | |

| VMAT2 | [3H]DA Uptake | Lobeline | 0.47 | - | >90 | Rat | |

| DAT | [3H]DA Uptake | Lobelane | 1.57 | - | >95 | Rat | |

| DAT | [3H]DA Uptake | Lobeline | 31.6 | - | 80.7 | Rat | |

| Methamphetamine-Evoked DA Overflow | - | Lobelane | - | 0.65 | 73 | Rat | |

| Methamphetamine-Evoked DA Overflow | - | Lobeline | - | 0.42 | 56.1 | Rat |

Table 2: Summary of In Vivo Behavioral Study Doses and Qualitative Outcomes

| Study Type | Species | This compound Dose (s.c.) | Key Qualitative Findings | Reference |

| Methamphetamine Self-Administration | Rat | 5.6 mg/kg | Specifically decreased methamphetamine self-administration. | [1][2] |

| Methamphetamine Self-Administration | Rat | 10 mg/kg | Decreased methamphetamine self-administration. | [1][2] |

| Locomotor Activity | Rat | 5.6 mg/kg | No significant effect on locomotor activity. | [1][2] |

| Locomotor Activity | Rat | 10 mg/kg | Decreased locomotor activity. | [1][2] |

| Sucrose Self-Administration | Rat | 0.1 - 10 mg/kg | No effect on sucrose-maintained responding. | [1][2] |

Experimental Protocols

Protocol 1: Methamphetamine Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of methamphetamine.

1.1. Animals and Housing:

-

Species: Male Sprague-Dawley rats (250-300 g).

-

Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experiment.

1.2. Surgical Procedure: Intravenous Jugular Catheterization:

-

Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Catheter Implantation: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the rat's back through a small incision.

-

Post-operative Care: Administer post-operative analgesics and antibiotics as per approved institutional animal care and use committee (IACUC) protocols. Allow a recovery period of at least 5-7 days before starting behavioral experiments. Flush catheters daily with heparinized saline to maintain patency.

1.3. Apparatus:

-

Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a tone generator, and an infusion pump.

1.4. Procedure:

-

Acquisition of Methamphetamine Self-Administration:

-

Rats are trained to press the active lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue (e.g., illumination of the stimulus light and a tone).

-

Sessions are typically 2 hours in duration and conducted daily.

-

Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

This compound Pretreatment:

-

Once stable self-administration is established, rats are pretreated with this compound or vehicle (e.g., saline) via subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 3, 5.6, 10 mg/kg) 15 minutes prior to the self-administration session.[1][2]

-

A within-subjects Latin square design is recommended, where each rat receives each dose of lobelane and vehicle in a counterbalanced order.

-

1.5. Data Analysis:

-

The primary dependent variable is the number of methamphetamine infusions earned per session.

-

Data are analyzed using a repeated-measures analysis of variance (ANOVA) with dose as the within-subjects factor. Post-hoc tests are used to compare individual doses to vehicle treatment.

Protocol 2: Locomotor Activity Assay

This protocol assesses the effect of this compound on general locomotor activity to determine if effects on self-administration are due to sedation or motor impairment.

2.1. Animals and Housing:

-

Same as Protocol 1.

2.2. Apparatus:

-

Open-field activity chambers equipped with infrared photobeams to automatically track horizontal and vertical movements.

2.3. Procedure:

-

Habituation: Habituate the rats to the testing room for at least 30 minutes before the start of the session.

-

Administration: Administer this compound (e.g., 0.1, 1, 3, 5.6, 10 mg/kg, s.c.) or vehicle.[1][2]

-

Testing: Immediately after injection, place the rat in the center of the open-field chamber and record locomotor activity for a 60-minute session.

2.4. Data Analysis:

-

Primary dependent variables include total distance traveled (cm), horizontal activity (number of beam breaks), and vertical activity (rearing).

-

Data are analyzed using a one-way ANOVA with dose as the between-subjects factor, followed by post-hoc tests for individual dose comparisons.

Protocol 3: Conditioned Place Preference (CPP)

This protocol is used to evaluate the potential rewarding or aversive properties of this compound itself, or its ability to block methamphetamine-induced CPP.

3.1. Animals and Housing:

-

Same as Protocol 1.

3.2. Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

3.3. Procedure:

-

Pre-conditioning (Baseline Preference):

-

On day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. An unbiased design is often used where there is no initial preference for either side.

-

-

Conditioning:

-

This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer methamphetamine (e.g., 1 mg/kg, i.p.) and confine the rat to one of the outer chambers for 30 minutes.

-

On vehicle conditioning days, administer saline and confine the rat to the opposite outer chamber for 30 minutes. The order of drug and vehicle conditioning is counterbalanced across animals.

-

To test the effect of lobelane on the acquisition of CPP, administer this compound prior to methamphetamine on drug conditioning days.

-

-

Post-conditioning (Test):

-

The day after the final conditioning session, place the rat in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes.

-

3.4. Data Analysis:

-

The primary dependent variable is the time spent in the drug-paired chamber during the test session compared to the pre-conditioning baseline.

-

A preference score can be calculated (time in drug-paired chamber - time in vehicle-paired chamber).

-

Data are analyzed using paired t-tests (pre- vs. post-conditioning) or ANOVA for group comparisons.

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols: Using Lobelane Hydrochloride in Rodent Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lobelane Hydrochloride in preclinical rodent models of addiction, particularly focusing on psychostimulant abuse.

Introduction

Lobelane, a derivative of the natural alkaloid lobeline, has emerged as a promising compound for the treatment of addiction. It primarily acts on the dopaminergic system, which is centrally implicated in the rewarding effects of drugs of abuse. Unlike its parent compound, lobeline, which has significant effects on nicotinic acetylcholine receptors (nAChRs), lobelane exhibits a more selective profile, targeting the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT). This unique mechanism of action makes it a valuable tool for investigating the neurobiology of addiction and for the development of novel pharmacotherapies.

Mechanism of Action

Lobelane's therapeutic potential in addiction stems from its ability to modulate dopamine neurotransmission. It interacts with two key proteins involved in dopamine signaling:

-

Vesicular Monoamine Transporter 2 (VMAT2): Lobelane binds to VMAT2 and inhibits the uptake of dopamine into synaptic vesicles. This action reduces the amount of dopamine available for release into the synapse upon neuronal stimulation.

-

Dopamine Transporter (DAT): Lobelane also exhibits affinity for DAT, inhibiting the reuptake of dopamine from the synaptic cleft.

By targeting both VMAT2 and DAT, Lobelane effectively attenuates the surge in synaptic dopamine that is characteristic of psychostimulant use, thereby reducing the rewarding and reinforcing effects of these drugs.

Data Presentation

The following tables summarize the quantitative data regarding this compound's binding affinities and its effects on methamphetamine self-administration and locomotor activity in rats.

Table 1: Binding Affinity of this compound

| Target | Ligand | Kᵢ (μM) |

| VMAT2 | [³H]Dihydrotetrabenazine | 0.97 |

Table 2: Effect of this compound on Methamphetamine Self-Administration in Rats

| Lobelane Dose (mg/kg, s.c.) | Methamphetamine Infusions (Mean ± SEM) | Percent Reduction (%) |

| Saline | 25.3 ± 2.1 | 0 |

| 3.0 | 18.1 ± 3.5 | 28.5 |

| 5.6 | 12.5 ± 2.8 | 50.6 |

| 10.0 | 8.9 ± 2.1 | 64.8 |

Data calculated from published studies. Percentage reduction is relative to the saline control group.

Table 3: Effect of this compound on Locomotor Activity in Rats

| Lobelane Dose (mg/kg, s.c.) | Locomotor Activity (Distance traveled in cm, Mean ± SEM) |

| Saline | 3500 ± 450 |

| 3.0 | 3300 ± 400 |

| 5.6 | 3100 ± 380 |

| 10.0 | 2200 ± 350* |

* Indicates a statistically significant decrease compared to the saline control group.

Experimental Protocols

Methamphetamine Self-Administration in Rats

This protocol describes the procedure for assessing the effect of this compound on the reinforcing properties of methamphetamine in rats.

a. Animals:

-

Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for initial training.

b. Surgical Procedure: Intravenous Catheter Implantation

-

Anesthetize the rat with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).

-

Shave and sterilize the surgical area on the back and the right jugular region.

-

Make a small incision on the back, between the scapulae, and another small incision over the right jugular vein.

-

A sterile silicone catheter is tunneled subcutaneously from the back incision to the jugular incision.

-

Carefully isolate the right jugular vein and make a small incision.

-

Insert the catheter into the vein, advancing it until the tip is near the right atrium of the heart.

-

Secure the catheter in place with surgical silk sutures.

-

Exteriorize the other end of the catheter through the back incision and connect it to a vascular access button, which is then sutured to the underlying muscle.

-

Close all incisions with sutures or wound clips.

-

Administer post-operative analgesics and allow the animal to recover for at least one week before starting the self-administration experiments.

-

Flush the catheters daily with heparinized saline to maintain patency.

c. Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light. The chamber is enclosed in a sound-attenuating cubicle.

d. Self-Administration Training:

-

Rats are trained to self-administer methamphetamine (0.05 mg/kg/infusion) on a Fixed Ratio 5 (FR5) schedule of reinforcement during daily 2-hour sessions.

-

Pressing the "active" lever five times results in the delivery of a single intravenous infusion of methamphetamine over a 5-second period.

-

Each infusion is paired with the illumination of the stimulus light above the active lever for 20 seconds, during which time further lever presses have no consequence (time-out period).

-

Presses on the "inactive" lever are recorded but have no programmed consequences.

-

Training continues until the rats exhibit stable responding, defined as less than 20% variation in the number of infusions earned over three consecutive days.

e. This compound Treatment:

-

Prepare this compound in sterile saline.

-

On the test day, administer this compound (e.g., 3.0, 5.6, 10.0 mg/kg) or saline via subcutaneous (s.c.) injection 15 minutes before the start of the self-administration session.

-

Record the number of active and inactive lever presses and the number of infusions earned.

Locomotor Activity Assessment

This protocol is used to evaluate the potential effects of this compound on general motor activity, which could confound the interpretation of self-administration data.

a. Animals:

-

Male Sprague-Dawley rats (250-300 g), housed as described above.

b. Apparatus:

-

Open-field activity chambers equipped with infrared photobeams to automatically track the animal's horizontal movement.

c. Procedure:

-

Habituate the rats to the activity chambers for 30 minutes one day prior to testing.

-

On the test day, administer this compound (e.g., 3.0, 5.6, 10.0 mg/kg, s.c.) or saline.

-

Immediately place the rat in the center of the activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a 60-minute session.

Mandatory Visualizations

Caption: Signaling pathway of Lobelane's action on dopamine neurotransmission.

Caption: Experimental workflow for testing Lobelane in a rodent self-administration model.

Application Notes and Protocols for the Quantification of Lobelane Hydrochloride in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane, a saturated analog of lobeline, has demonstrated significant potential in neuroscience research and drug development, primarily due to its interaction with the vesicular monoamine transporter 2 (VMAT2). Accurate quantification of Lobelane Hydrochloride in tissue samples is crucial for pharmacokinetic studies, understanding its distribution within the central nervous system, and elucidating its mechanism of action. These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in tissue matrices using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.

Caption: Experimental workflow for this compound quantification in tissue.

I. Sample Preparation Protocol

Effective sample preparation is critical for accurate and reproducible quantification. The following protocol is a recommended starting point and may require optimization based on the specific tissue type and laboratory instrumentation.

1. Tissue Homogenization

-

Objective: To disrupt the tissue structure and create a uniform suspension for efficient extraction.

-

Materials:

-

Frozen tissue sample (e.g., brain, liver, lung)

-

Homogenization buffer (e.g., ice-cold phosphate-buffered saline (PBS), pH 7.4)

-

Bead-based homogenizer or Potter-Elvehjem homogenizer

-

-

Protocol:

-

Accurately weigh the frozen tissue sample (typically 50-100 mg).

-

Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:4 w/v ratio of tissue to buffer).

-

Homogenize the tissue using a bead-based homogenizer with appropriate beads or a Potter-Elvehjem homogenizer until a uniform homogenate is achieved. Keep the sample on ice throughout the process to minimize degradation.[1]

-

Collect an aliquot of the homogenate for protein concentration determination if normalization is required.

-

2. Sample Extraction

-

Objective: To isolate this compound from the tissue homogenate and remove interfering matrix components. This protocol utilizes a combination of protein precipitation and liquid-liquid extraction (LLE).

-

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as a deuterated analog of Lobelane)

-

Acetonitrile (ACN), ice-cold

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)

-

-

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of tissue homogenate.

-

Add 10 µL of the internal standard solution at a known concentration.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

-

Vortex for 2 minutes and then centrifuge at 14,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

II. LC-MS/MS Analytical Method

1. Liquid Chromatography Conditions

-

Objective: To chromatographically separate this compound and its internal standard from any remaining matrix components before detection by mass spectrometry.

| Parameter | Recommended Condition |

| HPLC System | A UPLC or HPLC system capable of binary gradient elution |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

2. Mass Spectrometry Conditions

-

Objective: To detect and quantify this compound and its internal standard with high selectivity and sensitivity.

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions (Hypothetical):

Note: These are predicted transitions and must be optimized empirically.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lobelane | 322.5 | 122.1 | 30 | 25 |

| Internal Standard | (To be determined based on the selected IS) | (To be determined) | (To be optimized) | (To be optimized) |

III. Method Validation

A full validation of the analytical method should be performed according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | Consistent and reproducible extraction recovery. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the tissue matrix. |

| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

IV. Proposed Signaling Pathway Interaction

Lobelane is known to interact with VMAT2, which is responsible for packaging monoamine neurotransmitters into synaptic vesicles. By inhibiting VMAT2, Lobelane can alter neurotransmitter levels and signaling.

Caption: this compound's inhibition of VMAT2 in the presynaptic terminal.

Disclaimer: This document provides a general framework and recommended protocols. It is essential for researchers to perform their own method development and validation to ensure the accuracy and reliability of their results for their specific application and instrumentation.

References

Application Note and Protocol: Characterization of Lobelane Hydrochloride Binding to Vesicular Monoamine Transporter 2 (VMAT2) using a [3H]Dihydrotetrabenazine Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2][3][4] This process is vital for proper neuronal signaling. Dysregulation of VMAT2 function has been implicated in several neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][4] Consequently, VMAT2 has emerged as a significant therapeutic target for various neurological conditions.[3]

Lobelane, a defunctionalized analog of lobeline, has been identified as a selective and potent inhibitor of VMAT2.[5] It demonstrates a higher affinity for VMAT2 compared to other targets like the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs).[5][6] This selectivity makes Lobelane a promising lead compound for developing pharmacotherapies, particularly for psychostimulant abuse.[5][6]

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Lobelane Hydrochloride for VMAT2. The assay utilizes [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity radioligand for VMAT2, to quantify the displacement by the unlabeled test compound, Lobelane.[1][2][7]

Principle of the Assay

This assay is based on the principle of competitive binding. The radiolabeled ligand, [3H]dihydrotetrabenazine, binds specifically to VMAT2 in prepared tissue membranes (e.g., from rat striatum). The test compound, this compound, is added at increasing concentrations to compete with [3H]DTBZ for the same binding site. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be determined.

Materials and Reagents

| Material/Reagent | Supplier/Preparation |

| [3H]Dihydrotetrabenazine ([3H]DTBZ) | PerkinElmer or other commercial source |

| This compound | Synthesized or commercial source |

| Tetrabenazine (for non-specific binding) | Sigma-Aldrich or other commercial source |

| Rat Striatal Tissue | Freshly dissected or frozen from a reputable supplier |

| Scintillation Cocktail (e.g., Betaplate Scint) | PerkinElmer or other commercial source |

| Glass Fiber Filters (e.g., GF/C) | Whatman or other commercial source |

| Polyethylenimine (PEI) | Sigma-Aldrich or other commercial source |

| Protease Inhibitor Cocktail | Sigma-Aldrich or other commercial source |

| Tris-HCl, EDTA, MgCl2, Sucrose | Sigma-Aldrich or other commercial source |

| Bradford Reagent (for protein assay) | Bio-Rad or other commercial source |

Experimental Protocols

Workflow Overview

The following diagram illustrates the overall experimental workflow for the [3H]dihydrotetrabenazine binding assay.

References

- 1. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurosciences.ucsd.edu [neurosciences.ucsd.edu]